molecular formula C10H14O4 B14393038 Methyl 2,5-dioxocyclooctane-1-carboxylate CAS No. 89950-48-1

Methyl 2,5-dioxocyclooctane-1-carboxylate

Cat. No.: B14393038
CAS No.: 89950-48-1
M. Wt: 198.22 g/mol
InChI Key: WAXQJWDPOURFRX-UHFFFAOYSA-N
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Description

Methyl 2,5-dioxocyclooctane-1-carboxylate is an organic compound belonging to the class of cycloalkanes It features a cyclooctane ring with two ketone groups at positions 2 and 5, and a carboxylate ester group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,5-dioxocyclooctane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable dicarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dioxocyclooctane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or diketones.

    Reduction: Alcohols or diols.

    Substitution: Amides, esters, or other substituted derivatives.

Scientific Research Applications

Methyl 2,5-dioxocyclooctane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,5-dioxocyclooctane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to desired biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Cyclooctane: A simple cycloalkane with a similar ring structure but lacking functional groups.

    Cyclooctanone: Contains a single ketone group, making it less complex than Methyl 2,5-dioxocyclooctane-1-carboxylate.

    Cyclooctane-1,2-dione: Features two ketone groups but lacks the ester functionality.

Uniqueness

This compound is unique due to the presence of both ketone and ester functional groups on the cyclooctane ring

Properties

CAS No.

89950-48-1

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

methyl 2,5-dioxocyclooctane-1-carboxylate

InChI

InChI=1S/C10H14O4/c1-14-10(13)8-4-2-3-7(11)5-6-9(8)12/h8H,2-6H2,1H3

InChI Key

WAXQJWDPOURFRX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCC(=O)CCC1=O

Origin of Product

United States

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